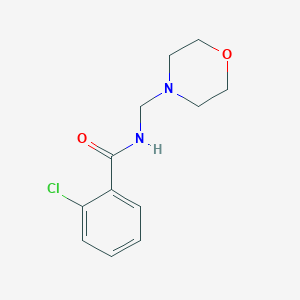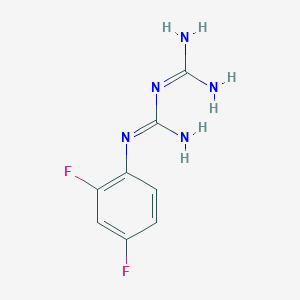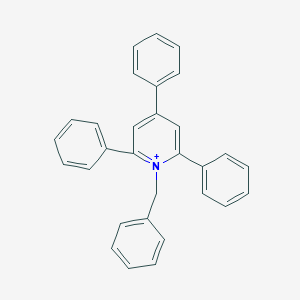![molecular formula C20H16ClN3O B226670 4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226670.png)
4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as CLP and is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CLP has been shown to have promising results in the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of CLP involves the inhibition of the CK2 enzyme. CK2 is a serine/threonine kinase that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CLP leads to the induction of apoptosis and cell cycle arrest. Furthermore, CLP has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CLP have been extensively studied. CLP has been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the CK2 enzyme. Furthermore, CLP has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CLP has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CLP in lab experiments include its potent inhibition of the CK2 enzyme, its anti-cancer and anti-inflammatory properties, and its potential in the treatment of neurodegenerative diseases. However, the limitations of using CLP in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the study of CLP. These include further studies to determine its pharmacokinetics and pharmacodynamics, the development of more potent inhibitors of the CK2 enzyme, and the investigation of CLP's potential in the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, the development of CLP analogs with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its potent inhibition of the CK2 enzyme, anti-cancer and anti-inflammatory properties, and potential in the treatment of neurodegenerative diseases make it an attractive candidate for further study. However, further studies are needed to determine its pharmacokinetics and pharmacodynamics and to develop more potent inhibitors of the CK2 enzyme.
Métodos De Síntesis
The synthesis of CLP involves a multi-step process that starts with the preparation of imidazo[1,2-a]pyridine. This intermediate is then reacted with 4-chlorophenol and 4-methylphenylamine to obtain the final product, CLP. The synthesis of CLP has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
CLP has been extensively studied for its potential pharmacological properties. It has been shown to have potent anti-cancer activity by inhibiting the CK2 enzyme. CK2 is overexpressed in various types of cancer, and its inhibition by CLP leads to the induction of apoptosis and cell cycle arrest. CLP has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, CLP has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol |
|---|---|
Fórmula molecular |
C20H16ClN3O |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
4-[6-chloro-3-(4-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C20H16ClN3O/c1-13-2-7-16(8-3-13)22-20-19(14-4-9-17(25)10-5-14)23-18-11-6-15(21)12-24(18)20/h2-12,22,25H,1H3 |
Clave InChI |
UIAQMQHNJPWOPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B226660.png)

![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)

![4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226669.png)
![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)